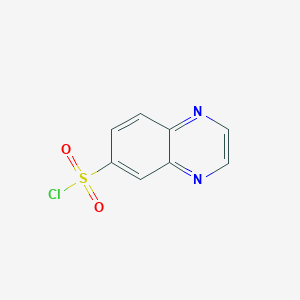

Quinoxaline-6-sulfonyl chloride

Descripción general

Descripción

Quinoxaline-6-sulfonyl chloride is a versatile intermediate in organic synthesis, particularly in the construction of quinoxaline derivatives that have significant pharmacological activities. The literature reveals various methods for synthesizing quinoxaline derivatives, often involving the sulfonylation of different substrates to introduce the sulfonamide group, which is known for its broad range of biological activities .

Synthesis Analysis

Several papers discuss innovative methods for synthesizing quinoxaline derivatives. One approach involves the use of silica bonded S-sulfonic acid as a recyclable catalyst for the room-temperature synthesis of quinoxalines from 1,2-diamino and 1,2-dicarbonyl compounds . Another method utilizes dimethyl sulfoxide as both a reactant and solvent to produce a variety of N-heterocycle-fused quinoxalines . Additionally, a green synthesis method has been reported where quinoxaline sulfonamides are synthesized from 2-(4-methoxyphenyl)-quinoxaline using chlorosulfonic acid, followed by a reaction with different aromatic amines under solvent-free conditions . Nanocrystalline titania-based sulfonic acid has also been used as a catalyst for the synthesis of quinoxalines, offering advantages such as quantitative yields, short reaction times, and low reaction temperatures .

Molecular Structure Analysis

The molecular structure of quinoxaline-6-sulfonyl chloride derivatives is characterized by the presence of the quinoxaline core, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The sulfonyl chloride group is typically positioned at the 6-position of the quinoxaline ring. The structure of these derivatives is confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Quinoxaline derivatives can undergo a range of chemical reactions. For instance, the synthesis of sulfonated quinoline diones involves a cascade synthesis from N-(2-cyanoaryl) methylacrylamides and sulfonylhydrazides, which proceeds through radical addition, cyclization, and imine hydrolysis . The sulfonyl chloride group in quinoxaline derivatives is reactive and can be used to further modify the quinoxaline core by reacting with different nucleophiles, such as amines, to form sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline-6-sulfonyl chloride derivatives are influenced by the presence of the sulfonyl chloride group. This group increases the reactivity of the compound, making it a valuable intermediate for further chemical transformations. The solubility, stability, and reactivity of these compounds can vary depending on the specific substituents and reaction conditions used in their synthesis. The literature suggests that these derivatives can be synthesized under mild and environmentally friendly conditions, often in water or green solvents like ethanol, and can be isolated in high yields after simple work-up procedures .

Aplicaciones Científicas De Investigación

-

Medicine and Pharmacology

- Quinoxaline is a privileged pharmacophore that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics .

- The therapeutic potential and biomedical applications of quinoxalines have been enhanced by the incorporation of the sulfonamide group into their chemical framework .

- Quinoxaline sulfonamide derivatives have a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .

- The current biological diagnostic findings suggest that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds .

-

Synthesis of Quinoxalines

- Tremendous efforts have been dedicated to finding more efficient approaches toward the synthesis of quinoxaline rings .

- The exploitation of transition-metal-free catalysis in organic synthesis leads to a new frontier to access biologically active heterocycles .

- Despite notable developments achieved in transition-metal catalyzed synthesis, the high cost involved in the preparation of the catalyst, toxicity, and difficulty in removing it from the final products constitute disadvantageous effects on the atom economy and eco-friendly nature of the transformation .

-

Optoelectronic Materials

-

Cytotoxicity Studies

-

Preparation of Quinoxaline Derivatives

-

Green Organic Chemistry

-

Design and Development of Bioactive Molecules

- Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .

- The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials and organic sensitizers for solar cell applications and polymeric optoelectronic materials .

-

Functionalization of Quinoxaline

- Tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

- To provide an updated comprehensive account of the diverse synthetic routes to access quinoxaline as well as approaches for structural diversifications, researchers have documented the synthetic strategies and their functionalization with possible mechanistic rationalization .

-

Anticancer and Anti-inflammatory Activities

-

Antimicrobial Activities

-

Neuropharmacological and Antileishmanial Activities

-

Diuretic Activities

Safety And Hazards

Direcciones Futuras

Quinoxaline and its derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . Therefore, the therapeutic potential and biomedical applications of quinoxalines have been enhanced by incorporation of the sulfonamide group into their chemical framework . This suggests that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds; modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .

Propiedades

IUPAC Name |

quinoxaline-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2S/c9-14(12,13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUMOHGAJQHAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624792 | |

| Record name | Quinoxaline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoxaline-6-sulfonyl chloride | |

CAS RN |

692737-70-5 | |

| Record name | Quinoxaline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)

![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)